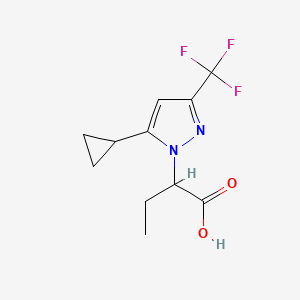

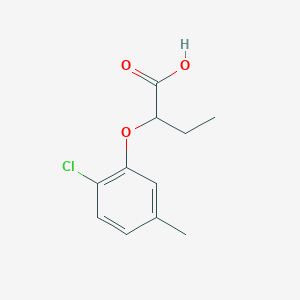

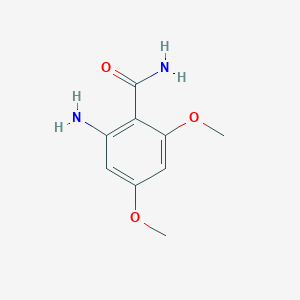

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

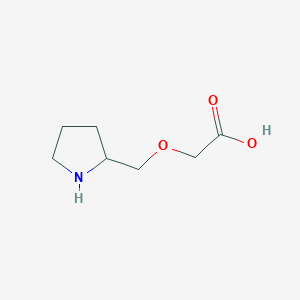

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone, also known as 1-benzyl-3-(2-oxo-2,3-dihydro-1H-indazol-3-yl)propan-2-one, is a synthetic compound used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and is used as a building block in organic synthesis. 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone has been studied extensively for its potential applications in biochemical and physiological research, as well as for its use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. Chalcone derivatives, which include the benzyloxy-indazol ethanone moiety, have shown promising results in inhibiting the growth of various bacterial and fungal strains. The antimicrobial activity is often evaluated using methods like the Cup Plate method, comparing the efficacy against standard drugs like amoxicillin .

Antioxidant Properties

Researchers have synthesized novel chalcones derivatives with the benzyloxy-indazol ethanone structure to assess their antioxidant capabilities. These compounds are tested against models like Diphenyl Picryl Hydrazine (DPPH) using ascorbic acid as a standard. The antioxidant activity is crucial as it can help in preventing oxidative stress-related diseases .

Synthesis of Thiazine Derivatives

The compound serves as a precursor in the synthesis of 1,3-thiazine derivatives. Thiazines are important in pharmaceutical chemistry due to their wide range of biological activities. The synthesis involves condensation and cyclization with thiourea in ethanolic sodium hydroxide solution, leading to compounds that are further tested for their biological activities .

Development of Chalcones

Chalcones are synthesized by the condensation of ketone (such as benzyloxy-indazol ethanone) with various substituted aromatic aldehydes. These chalcones are then used to create more complex compounds with potential pharmacological activities. They serve as versatile substrates for developing reactions and physiologically active compounds .

Biological Potential Screening

Newly synthesized chalcone derivatives, including those derived from benzyloxy-indazol ethanone, are screened for biological potential. This includes evaluating their antibacterial and antifungal activities, which is crucial for discovering new drugs and treatments for various infections .

Pharmaceutical Chemistry Applications

The compound’s derivatives are integral in medicinal chemistry, where they are used to develop new drugs with specific target activities. The structural moiety of benzyloxy-indazol ethanone is particularly significant in creating compounds with desired pharmacokinetic and pharmacodynamic properties .

Wirkmechanismus

Mode of Action

Based on its chemical structure, it can be inferred that it might interact with its targets through the formation of oximes or hydrazones . The oxygen in the compound might act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone interacts with its targets and its overall effectiveness . .

Eigenschaften

IUPAC Name |

1-(4-phenylmethoxyindazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJAYNUXMYHEFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606588 |

Source

|

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone | |

CAS RN |

65361-84-4 |

Source

|

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the synthesis route described in the research paper?

A1: The paper details a novel five-step synthesis route for 4-(benzyloxy)-1H-indazole, a precursor to 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. [] The significance lies in achieving a high total yield of 76.3%, making the process efficient and practical. Furthermore, the research optimizes the synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone (compound V) itself, achieving a yield of 87.1% under specific reaction conditions. This focus on yield optimization suggests potential for larger-scale production in the future. []

Q2: How is the structure of the synthesized compound confirmed?

A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of the synthesized 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. These techniques include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS). [] This multi-faceted approach ensures a comprehensive structural characterization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.